molecular formula C18H22N6O7 B2773175 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 300589-16-6

7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2773175
CAS No.: 300589-16-6
M. Wt: 434.409
InChI Key: RZSIAPIRKRKYBY-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22N6O7 and its molecular weight is 434.409. The purity is usually 95%.
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Properties

IUPAC Name

7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O7/c1-22-15-14(16(27)21-18(22)28)23(17(20-15)19-7-2-8-25)9-12(26)10-31-13-5-3-11(4-6-13)24(29)30/h3-6,12,25-26H,2,7-10H2,1H3,(H,19,20)(H,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSIAPIRKRKYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CC(COC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione , also known as a derivative of purine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A purine core.
  • Hydroxy and nitrophenoxy functional groups that may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action :
    • Inhibition of DNA synthesis and repair mechanisms.
    • Induction of apoptosis in cancer cells by modulating signaling pathways related to cell survival and death.
  • Case Studies :
    • A study reported that purine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity (e.g., IC50 = 57.4 µM for DLD-1 colorectal cancer cells) .
    • Another study highlighted a derivative's ability to overcome resistance mechanisms in cancer cells, significantly enhancing efficacy compared to traditional chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar purine derivatives have demonstrated:

  • Broad-Spectrum Activity :
    • Effective against both Gram-positive and Gram-negative bacteria.
    • Mechanisms include disruption of bacterial DNA replication and inhibition of essential enzymatic pathways.
  • Research Findings :
    • In vitro studies showed significant inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus, with activity indices reaching up to 80% .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The presence of hydroxy groups may enhance solubility and bioavailability.
  • Metabolism : Initial studies suggest hepatic metabolism may play a role in the compound's bioactivity.
  • Toxicity Profile : Preliminary assessments indicate low cytotoxicity towards normal human cells, suggesting a favorable safety profile .

Comparative Analysis of Biological Activity

Activity TypeAssessed CompoundIC50 Values (µM)Mechanism of Action
AnticancerPurine Derivative57.4 (DLD-1)DNA synthesis inhibition, apoptosis induction
AntimicrobialSimilar DerivativeVariesDisruption of DNA replication

Q & A

Basic: What are the recommended multi-step synthetic pathways for this purine derivative, and how do substituent choices impact yield?

Methodological Answer:
Synthesis typically involves sequential functionalization of the purine core. A general approach includes:

Alkylation/arylation of the purine N7/N8 positions using halogenated precursors (e.g., 4-nitrophenoxypropyl bromide) under basic conditions (K₂CO₃, DMF, 60°C) .

Amination at the 8-position via nucleophilic substitution with 3-hydroxypropylamine in anhydrous THF .

Hydroxyl group protection/deprotection (e.g., using tert-butyldimethylsilyl ether) to prevent side reactions during coupling steps .
Key Considerations:

  • Substituent bulkiness (e.g., 4-nitrophenoxy vs. methoxyphenoxy) affects steric hindrance, impacting reaction rates and yields. For example, electron-withdrawing nitro groups may slow alkylation but enhance regioselectivity .
  • Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients) to minimize impurities .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to verify substituent positions. For instance, the 4-nitrophenoxy group shows aromatic protons at δ 7.5–8.5 ppm (doublets) and nitro-group deshielding effects .
  • IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching C₂₀H₂₅N₆O₇⁺) .
  • X-ray Crystallography (if crystals form): Resolve bond angles and stereochemistry, critical for structure-activity studies .

Advanced: How can researchers resolve discrepancies in reported biological activity data for similar purine derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Variability in assay conditions (e.g., cell line specificity, incubation time). Standardize protocols using guidelines like OECD TG 455 for in vitro assays .
  • Impurity profiles : Use HPLC-MS (>95% purity) to rule out side products affecting activity .
  • Structural analogs : Compare with compounds like 8-(benzyl(methyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl) derivatives to identify substituent-dependent trends .
    Case Study : If anti-inflammatory activity conflicts, perform dose-response curves (IC₅₀ calculations) and validate via Western blot (e.g., NF-κB pathway markers) .

Advanced: What strategies optimize reaction yields for the 4-nitrophenoxypropyl side chain installation?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of the purine N7 position .
  • Catalysis : Add KI (10 mol%) to facilitate SN2 mechanisms for bromide leaving groups .
  • Temperature Control : Maintain 60–70°C to balance reaction rate and decomposition .
  • Monitoring : Track progress via TLC (Rf = 0.3 in 1:1 EtOAc/hexane) and adjust stoichiometry if intermediates stall .

Basic: How should researchers assess the compound’s solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility Screening : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • pH Stability : Incubate at pH 2–9 (37°C, 24 hrs) and analyze via HPLC for degradation products (e.g., hydrolysis of the nitro group to amine) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C typical for purines) .

Advanced: What computational methods predict binding affinities to biological targets like kinases or GPCRs?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK2 or PKA). Focus on hydrogen bonding with the 2-hydroxypropyl and 3-hydroxypropylamino groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .
  • QSAR Modeling : Train models on purine derivatives with reported IC₅₀ values to correlate substituent properties (e.g., logP, molar refractivity) with activity .

Advanced: How can metabolic stability be evaluated in hepatic microsomes, and what structural modifications enhance half-life?

Methodological Answer:

  • In Vitro Assay : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 mins . Calculate t₁/₂ using first-order kinetics.
  • Modifications :
    • Replace labile groups (e.g., ester-to-ether substitution for 4-nitrophenoxy).
    • Introduce fluorine atoms to block CYP450-mediated oxidation .
  • Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) to guide prodrug strategies .

Basic: What are the best practices for handling discrepancies in NMR data between synthetic batches?

Methodological Answer:

  • Impurity Profiling : Use 2D NMR (COSY, HSQC) to identify minor contaminants (e.g., unreacted starting materials) .
  • Deuterated Solvent Consistency : Ensure uniform use of DMSO-d6 or CDCl₃, as solvent shifts can alter peak positions .
  • Paramagnetic Contamination : Chelate metal ions (e.g., with EDTA) if broadened peaks suggest paramagnetic interference .

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